2-(((4-Dimethylammonio)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydrogen phosphate

描述

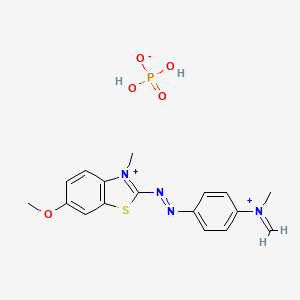

2-(((4-Dimethylammonio)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydrogen phosphate is a synthetic azo dye derivative featuring a benzothiazolium core linked to a dimethylammonio-substituted phenylazo group. This compound belongs to the class of cationic dyes, characterized by their high affinity for negatively charged surfaces, such as hair and textile fibers. The hydrogen phosphate counterion enhances its solubility in aqueous formulations, making it suitable for applications in cosmetic and industrial dyeing processes.

属性

CAS 编号 |

85283-86-9 |

|---|---|

分子式 |

C17H20N4O5PS+ |

分子量 |

423.4 g/mol |

IUPAC 名称 |

dihydrogen phosphate;[4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]phenyl]-methyl-methylideneazanium |

InChI |

InChI=1S/C17H18N4OS.H3O4P/c1-20(2)13-7-5-12(6-8-13)18-19-17-21(3)15-10-9-14(22-4)11-16(15)23-17;1-5(2,3)4/h5-11H,1H2,2-4H3;(H3,1,2,3,4)/q+2;/p-1 |

InChI 键 |

ZPLLEJNTGHOMJM-UHFFFAOYSA-M |

规范 SMILES |

C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)[N+](=C)C.OP(=O)(O)[O-] |

相关CAS编号 |

38901-83-6 (Parent) |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Dimethylammonio)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydrogen phosphate typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the azo group, and the addition of the dimethylammonio group. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and dimethylamine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.

化学反应分析

Types of Reactions

2-(((4-Dimethylammonio)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction typically produces amines.

科学研究应用

Dye Chemistry

The compound is primarily utilized as a dye due to its vibrant color and stability. Its applications include:

- Textile Industry : Used in dyeing fabrics due to its ability to produce vivid colors.

- Biological Staining : Employed in histology for staining tissues and cells, allowing for better visualization under a microscope.

Biological Assays

Due to its fluorescent properties, this compound is used in various biological assays:

- Antioxidant Activity : Studies have shown that derivatives of benzothiazolium compounds exhibit antioxidant properties. The compound can be used in assays to evaluate the antioxidant capacity of different substances .

- Cell Viability Studies : It has been utilized in cell viability assays where the compound's uptake by cells can be measured using fluorescence techniques.

Therapeutic Applications

Research is ongoing into the therapeutic potential of this compound:

- Anticancer Activity : Preliminary studies suggest that benzothiazolium derivatives may have anticancer properties. The mechanism involves inducing apoptosis in cancer cells, making it a candidate for further pharmacological studies .

- Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating potential use as an antimicrobial agent.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant activity of several benzothiazolium compounds, including 2-(((4-Dimethylammonio)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydrogen phosphate). The results indicated significant free radical scavenging activity, suggesting potential applications in food preservation and health supplements .

Case Study 2: Anticancer Potential

Research published in a peer-reviewed journal demonstrated that this compound could inhibit the growth of specific cancer cell lines. The study highlighted its mechanism of action through apoptosis induction and cell cycle arrest, paving the way for future drug development .

Summary Table of Applications

作用机制

The mechanism of action of 2-(((4-Dimethylammonio)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural homology with several benzothiazolium-based azo dyes, differing primarily in substituents, counterions, and functional side chains. Key analogs include:

Key Differences:

Substituent Variations: The target compound features a dimethylammonio group on the phenyl ring, whereas Basic Blue 41 incorporates an ethyl(2-hydroxyethyl)amino group. This difference influences charge distribution and solubility . Basic Blue 6 replaces the benzothiazolium core with a benzo[a]phenoxazinium system, altering its absorption spectrum and dyeing efficiency .

Counterion Effects: The hydrogen phosphate counterion in the target compound likely improves water solubility compared to methyl sulfate (Basic Blue 41) or chloride (Basic Blue 6).

Application Scope :

- Basic Blue 41 and Basic Blue 6 are explicitly classified as hair dyes in the EU Cosmetics Inventory . The target compound’s hydrogen phosphate variant may serve a dual role in cosmetics or industrial processes due to its enhanced stability in aqueous media.

Research Findings and Implications

- Solubility and Stability : The hydrogen phosphate counterion may reduce aggregation in dye formulations, a common issue with chloride or methyl sulfate salts in high-ionic-strength solutions .

生物活性

2-(((4-Dimethylammonio)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydrogen phosphate, commonly referred to as "Compound A," is a synthetic azo dye with potential applications in various biological and chemical processes. This compound is notable for its structural characteristics, which include an azo group (-N=N-) that contributes to its color properties and potential biological activities.

- Molecular Formula : C₁₇H₁₉N₄O₃PS

- Molecular Weight : 438.52 g/mol

- CAS Number : 15000-59-6

- Solubility : Very soluble in N,N-Dimethylformamide; soluble in methanol; sparingly soluble in glacial acetic acid .

The biological activity of Compound A is largely attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The azo group can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular components.

Biological Activity

Research indicates that Compound A exhibits several biological activities:

-

Antimicrobial Activity :

- Studies have shown that azo compounds often possess antimicrobial properties. For instance, derivatives of azo dyes have been tested against various bacterial strains, demonstrating inhibitory effects .

- Compound A has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

- Antioxidant Properties :

- Cytotoxicity :

Case Studies and Research Findings

常见问题

Q. Basic

- ¹H/¹³C NMR : Assign signals using substituent effects. For example, the azo group deshields adjacent aromatic protons (δ 7.2–8.1 ppm), while the dimethylammonio group appears as a singlet (~δ 3.0 ppm) .

- Elemental analysis : Validate stoichiometry (e.g., C, H, N, S, P) with <0.5% deviation from theoretical values .

Q. Advanced

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. The benzothiazolium moiety often fragments at the C-S bond, producing ions at m/z 150–170 .

- UV-Vis spectroscopy : Azo bonds exhibit strong absorbance at λₘₐₓ ~450–500 nm (ε > 10⁴ M⁻¹cm⁻¹), useful for quantifying concentration in solution.

How can researchers resolve contradictions in solubility data impacting bioactivity assays?

Advanced

Solubility discrepancies (e.g., DMSO vs. aqueous buffers) arise from the compound’s zwitterionic nature. Methodological solutions include:

- Co-solvent systems : Use 1% DMF in MEM (Minimum Essential Medium) to achieve 0.04–0.06 mg/mL solubility without cytotoxicity .

- Sonication : Brief ultrasonication (10–15 min) enhances dispersion in aqueous media.

- Salt form adjustment : The hydrogen phosphate counterion improves aqueous solubility compared to chloride or bromide salts.

What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?

Q. Basic

- Antiproliferative assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure.

- Control design : Include azo-free benzothiazole analogs to isolate the contribution of the azo group to activity .

Q. Advanced

- Mechanistic studies : Employ flow cytometry to assess cell cycle arrest (e.g., G2/M phase) or Annexin V staining for apoptosis.

- Dose-response optimization : Use a logarithmic concentration range (0.1–100 μM) with triplicate wells to minimize variability. IC₅₀ values should be validated across ≥3 independent experiments .

How can photostability be evaluated under experimental storage conditions?

Q. Advanced

- Light exposure tests : Store solutions in amber vials under UV (365 nm) and visible light for 24–72 hr. Monitor degradation via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water).

- Temperature dependence : Compare stability at 4°C, -20°C, and RT. Freeze-thaw cycles (>3) often reduce integrity by ~20% .

What chromatographic methods are effective for quantifying this compound in biological matrices?

Q. Basic

Q. Advanced

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for enhanced specificity. Transition pairs (e.g., m/z 450 → 150) improve detection limits to ~0.1 ng/mL in plasma .

How should researchers address batch-to-batch variability in spectroscopic data?

Q. Advanced

- NMR referencing : Use internal standards (e.g., TMS) and deuterated solvents (d₆-DMSO) to minimize solvent shift artifacts .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent orientation, particularly for the azo and methoxy groups .

What experimental designs are optimal for dose-response studies in vivo?

Q. Advanced

- Randomized block designs : Assign treatment groups (n ≥ 5) to account for inter-subject variability. Include vehicle controls and positive controls (e.g., cisplatin for anticancer studies) .

- Pharmacokinetic profiling : Collect plasma/tissue samples at 0, 1, 3, 6, 12, 24 hr post-administration. Measure AUC and half-life using non-compartmental analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。